
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase called PIM1, which has been implicated in various diseases such as cancer, inflammation, and diabetes.
Mecanismo De Acción
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response pathway, which is activated in response to genotoxic stress.
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By binding to this enzyme, it prevents the phosphorylation of key proteins involved in the DNA damage response pathway, thereby disrupting the pathway and leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The compound’s action primarily affects the DNA damage response pathway . By inhibiting the Serine/threonine-protein kinase ATR, it disrupts the normal response to DNA damage, leading to cell cycle arrest and apoptosis. The downstream effects of this disruption can include genomic instability and cell death.
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide’s action include disruption of the DNA damage response pathway, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PIM1 kinase, which makes it an ideal tool for studying the role of PIM1 kinase in various diseases. In addition, it has also been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide. One of the most promising areas of research is its potential therapeutic applications in cancer, inflammation, and diabetes. Further studies are needed to determine the exact mechanism of action of this compound in vivo and to evaluate its efficacy and safety in animal models. In addition, there is a need for the development of more potent and selective PIM1 kinase inhibitors that can be used as novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide involves a multi-step process that requires several chemical reagents and expertise in organic chemistry. The first step involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with thionyl chloride to form the acid chloride. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the corresponding amide. The amide is then treated with formaldehyde and hydrogen cyanide to form the imine intermediate, which is subsequently reduced using sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit PIM1 kinase activity, which plays a crucial role in cancer cell proliferation, survival, and resistance to chemotherapy. In addition, this compound has also been shown to have anti-inflammatory and anti-diabetic effects. Therefore, it has the potential to be used as a novel therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-3-6-15(12(2)7-11)17(21)18-9-14-8-16(13-4-5-13)20-10-19-14/h3,6-8,10,13H,4-5,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKSEUIVZJEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)
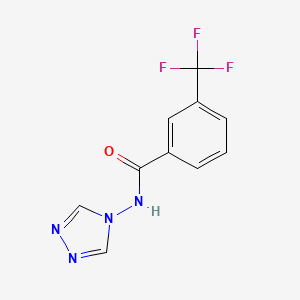
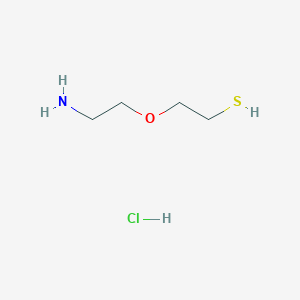
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2905922.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
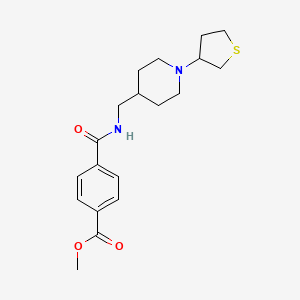
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)
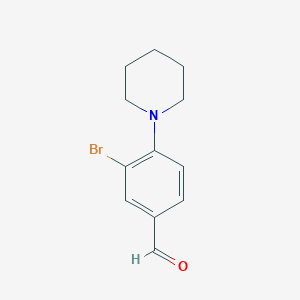
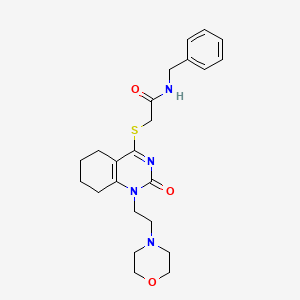
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)


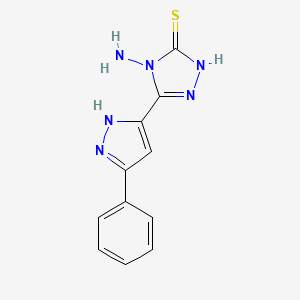
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)